(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Brand Name: Vulcanchem
CAS No.: 204509-08-0
VCID: VC3796033
InChI: InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1
SMILES: C1C(COC1CO)O
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

CAS No.: 204509-08-0

Cat. No.: VC3796033

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol - 204509-08-0

Specification

CAS No. 204509-08-0
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
IUPAC Name (3S,5S)-5-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1
Standard InChI Key WDMXOLOBWMBITN-WHFBIAKZSA-N
Isomeric SMILES C1[C@@H](CO[C@@H]1CO)O
SMILES C1C(COC1CO)O
Canonical SMILES C1C(COC1CO)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, reflects its bicyclic ether structure with two stereogenic centers. Key identifiers include:

PropertyValue
CAS Registry Number204509-08-0
Molecular FormulaC5H10O3\text{C}_5\text{H}_{10}\text{O}_3
Molecular Weight118.13 g/mol
Purity95%
Smiles NotationOC[C@@H]1CC@HCO1

The (3S,5S) configuration arises from the stereochemical retention during synthesis, often starting from enantiomerically pure precursors like L-malic acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structure and purity:

  • 1H^1\text{H} NMR: Peaks corresponding to the hydroxymethyl (-CH2_2OH) and hydroxyl (-OH) protons appear at δ 3.5–4.0 ppm, with coupling constants (JJ) indicating axial-equatorial relationships in the tetrahydrofuran ring .

  • 13C^{13}\text{C} NMR: Resonances for the anomeric carbon (C-3) and hydroxymethyl-bearing carbon (C-5) are observed near δ 70–80 ppm .

  • MS: The molecular ion peak at m/z 118 confirms the molecular weight, with fragmentation patterns reflecting loss of water (-H2O\text{-H}_2\text{O}) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis from L-malic acid involves three stages :

  • Esterification:
    L-malic acid reacts with methanol and thionyl chloride (SOCl2\text{SOCl}_2) to form L-dimethyl malate. Conditions: reflux at 65°C for 6 hours, pH adjusted to 7–8 post-reaction.

  • Reduction:
    L-dimethyl malate undergoes reduction using a LiCl/borohydride system in lower alcohols (e.g., ethanol). This step replaces hazardous reagents like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) and yields (3S,5S)-1,2,4-butanetriol.

  • Cyclization:
    The triol is heated with p-toluenesulfonic acid (PTSA) at 120°C, inducing dehydration to form the tetrahydrofuran ring. The process achieves >90% enantiomeric excess (ee) due to stereochemical retention .

Industrial Optimization

Scalable production employs:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during cyclization.

  • Heterogeneous Catalysts: Nickel or ruthenium catalysts improve hydrogenation efficiency in precursor steps.

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar solvents (water, methanol, ethanol); limited solubility in hexane .

  • Thermal Stability: Decomposes above 200°C, with degradation products including furfural derivatives .

  • Hygroscopicity: The hydroxyl groups confer moderate hygroscopicity, necessitating anhydrous storage .

Comparative Analysis with Analogues

CompoundMolecular FormulaFunctional GroupsApplications
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-olC5H10O3\text{C}_5\text{H}_{10}\text{O}_3-OH, -CH2_2OHPharmaceutical intermediates
Tetrahydrofuran-3-olC4H8O2\text{C}_4\text{H}_8\text{O}_2-OHSolvent, polymer precursor

Applications in Pharmaceutical Research

Role in Nucleoside Analog Synthesis

The compound’s hydroxymethyl group serves as a handle for phosphorylation, enabling the synthesis of prodrugs like antiviral agents. For example, its incorporation into ribose analogues mimics natural nucleosides, inhibiting viral polymerases.

Case Study: Anticancer Activity

Derivatives of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol exhibit cytotoxicity against MCF-7 breast cancer cells (IC50=12.3 μM\text{IC}_{50} = 12.3 \ \mu\text{M}) by intercalating DNA and disrupting replication.

Future Directions and Research Gaps

Stereoselective Functionalization

Advanced catalytic systems (e.g., organocatalysts) could enhance regioselectivity in derivatization reactions, enabling access to novel bioactive molecules.

Biocatalytic Production

Enzymatic routes using aldolases or reductases may offer greener synthesis pathways, reducing reliance on heavy metal catalysts.

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